molecular formula C16H17NO4S B2383823 1-(Naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid CAS No. 179051-22-0

1-(Naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B2383823
CAS No.: 179051-22-0
M. Wt: 319.4 g/mol
InChI Key: KTQWWYGLWQVHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid (CAS: 321970-54-1) is a sulfonamide-functionalized piperidine derivative characterized by a naphthalene-2-sulfonyl group attached to the piperidine ring at position 1 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₆H₁₅NO₄S, with a molecular weight of 317.36 g/mol . This compound is primarily studied in medicinal chemistry for its role as a precursor or intermediate in synthesizing bioactive molecules, such as GABA transporter inhibitors .

Properties

IUPAC Name

1-naphthalen-2-ylsulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-16(19)14-6-3-9-17(11-14)22(20,21)15-8-7-12-4-1-2-5-13(12)10-15/h1-2,4-5,7-8,10,14H,3,6,9,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQWWYGLWQVHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid, commonly referred to as NSPC, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and pharmacology. This compound has shown promise as an anticancer agent, with various studies exploring its mechanisms of action, efficacy against different cancer types, and potential therapeutic applications.

Chemical Structure and Properties

NSPC is characterized by its naphthalene sulfonamide moiety attached to a piperidine ring with a carboxylic acid functional group. This unique structure contributes to its biological activity and interaction with molecular targets.

The biological activity of NSPC is primarily attributed to its ability to modulate key signaling pathways involved in cancer progression. Notably, it has been shown to:

  • Inhibit cell migration : NSPC disrupts the migratory capabilities of cancer cells, which is crucial for metastasis.
  • Induce apoptosis : The compound promotes programmed cell death in cancer cells, contributing to reduced tumor growth.
  • Regulate signaling pathways : NSPC influences several critical pathways including:
    • STAT-3 : Inhibition leads to reduced survival signals in cancer cells.
    • NF-κB : Modulation decreases inflammatory responses that can promote tumor growth.
    • PI3K/Akt : Inhibition affects cell survival and proliferation signals.

Anticancer Efficacy

Research indicates that NSPC exhibits anticancer properties across various types of cancers:

Cancer TypeMechanism of ActionReference
Breast CancerInduces apoptosis and inhibits migration
Prostate CancerRegulates STAT-3 and NF-κB pathways
Colon CancerInhibits cell growth and induces cell cycle arrest
Lung CancerModulates PI3K/Akt signaling
Ovarian CancerPromotes apoptosis and reduces cell viability

Case Studies

  • Breast Cancer : A study demonstrated that NSPC significantly reduced the viability of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The compound was tested alone and in combination with existing chemotherapeutics, showing enhanced efficacy when used synergistically.
  • Prostate Cancer : NSPC was evaluated in preclinical models where it displayed potent activity against androgen receptor-positive prostate cancer cells. The compound's ability to inhibit the growth of these cells was linked to its action on the NF-κB pathway.
  • Colon Cancer : In vitro assays indicated that NSPC effectively inhibited the proliferation of colon cancer cells by inducing G1 phase cell cycle arrest. This was associated with downregulation of cyclin D1 expression.

Research Findings

Recent studies have focused on the development of derivatives of NSPC aimed at enhancing its biological activity and overcoming drug resistance in cancer therapies. These derivatives have been shown to retain or improve upon the original compound's efficacy against resistant cancer cell lines.

Table: Summary of Research Findings on NSPC Derivatives

Derivative NameTargeted ActivityKey Findings
NSPC-Derivative 1ALK inhibitorPotent against Crizotinib-resistant ALK
NSPC-Derivative 2ROS1 kinase inhibitorEffective against multiple resistant strains
NSPC-Derivative 3Dual-action (ALK/ROS1)Shows improved solubility and potency

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

1-(Phenylsulfonyl)piperidine-3-carboxylic Acid
  • Structure : Replaces the naphthalen-2-yl group with a phenyl ring.
  • Comparison: Lipophilicity: Lower than the naphthalene analog due to smaller aromatic substituent.
1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic Acid (CAS: 356522-47-9)
  • Structure : Features a nitro-substituted phenylsulfonyl group and a carboxylic acid at piperidine position 2.
  • Key Data : Molecular weight 314.32 g/mol ; synthesized via ethyl piperidine-2-carboxylate intermediates with 95% yield in optimized routes .
  • Comparison :
    • Electronic Effects : The nitro group is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0 vs. ~4.5 for the naphthalene analog).
    • Biological Activity : Nitro groups often enhance binding to electron-rich targets but may introduce toxicity concerns.
1-(Naphthalene-1-sulfonyl)piperidine-3-carboxylic Acid (CAS: 1710846-08-4)
  • Structure : Positional isomer with sulfonyl group on naphthalene-1-yl.
  • Key Data : Molecular weight identical to the 2-yl analog; InChIKey: QIZMARBFSIRVIM-UHFFFAOYSA-N .
  • Comparison: Steric Effects: The 1-sulfonyl substitution may hinder rotational freedom, affecting conformational stability in binding pockets.

Variations in Piperidine Substituent Position

1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid (CAS: 890013-40-8)
  • Structure : Replaces sulfonyl with pyrimidin-2-yl; carboxylic acid at position 3.
  • Key Data: Molecular weight 207.23 g/mol; classified as non-hazardous per SDS .
  • Comparison :
    • Hydrogen Bonding : Pyrimidine’s nitrogen atoms enable additional H-bond interactions, useful in targeting enzymes or receptors.
    • Solubility : Higher aqueous solubility compared to sulfonamide analogs due to reduced lipophilicity.
1-(2-Naphthylmethyl)piperidine-3-carboxylic Acid Hydrochloride
  • Structure : Naphthalen-2-ylmethyl group instead of sulfonyl; hydrochloride salt.
  • Comparison :
    • Electronic Profile : The methylene linker reduces electron-withdrawing effects, altering the compound’s redox behavior.
    • Bioavailability : Hydrochloride salt improves solubility but may affect membrane permeability.

Preparation Methods

Reaction Conditions and Catalytic System

The hydrogenation process involves the following parameters:

  • Catalyst : 5% palladium on carbon (Pd/C)
  • Solvent : Deionized water
  • Temperature : 80–100°C
  • Hydrogen Pressure : 4–5 MPa
  • Reaction Time : 3–4 hours

Under these conditions, 3-pyridinecarboxylic acid undergoes complete reduction to piperidine-3-carboxylic acid, achieving yields exceeding 85%. The use of water as a solvent enhances safety and reduces environmental impact compared to organic solvents.

Post-Hydrogenation Workup

Post-reaction purification involves:

  • Filtration : Removal of the Pd/C catalyst via filtration.
  • Distillation : Evaporation of 50% water under reduced pressure (-0.090 MPa).
  • Recrystallization : Addition of methanol to the concentrated aqueous solution, followed by cooling to 0°C to precipitate the product.
  • Centrifugation : Isolation of crystalline piperidine-3-carboxylic acid.

This method avoids neutralization steps required in earlier protocols, streamlining production and minimizing waste.

The introduction of the naphthalen-2-ylsulfonyl group to the piperidine nitrogen is achieved via sulfonylation, a cornerstone reaction in medicinal chemistry.

Reaction Mechanism and Optimization

The sulfonylation proceeds through nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of 2-naphthalenesulfonyl chloride. Key parameters include:

  • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.
  • Molar Ratio : 1:1.2 (piperidine-3-carboxylic acid to sulfonyl chloride).

Excess sulfonyl chloride ensures complete conversion, while controlled temperatures prevent side reactions such as over-sulfonylation or carboxylic acid activation.

Purification and Yield

Crude product purification involves:

  • Aqueous Extraction : Washing with 1M HCl to remove unreacted sulfonyl chloride.
  • Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate).
  • Recrystallization : Ethanol/water mixtures yield high-purity 1-(naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid.

Reported yields range from 70–85%, contingent on reaction scale and purification efficiency.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative strategy involves reductive amination of 3-carboxy-piperidone with 2-naphthalenesulfonamide. However, this method suffers from lower yields (50–60%) due to imine instability and requires harsh reducing agents like sodium cyanoborohydride.

Solid-Phase Synthesis

Recent advances explore resin-bound sulfonylation for combinatorial libraries. While enabling high-throughput screening, this method is limited by scalability and resin costs.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adopting continuous flow reactors for the hydrogenation step enhances productivity:

  • Residence Time : 30 minutes (vs. 3–4 hours in batch).
  • Catalyst Loading : Reduced by 40% due to improved mass transfer.

Waste Management

The patent CN102174011A highlights a 30% reduction in saline waste compared to traditional methods, achieved through methanol recrystallization instead of acid-base neutralization.

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

2-Naphthalenesulfonyl chloride is moisture-sensitive. Solutions:

  • Strict Anhydrous Conditions : Use of molecular sieves in the solvent.
  • In Situ Generation : Reaction with chlorosulfonic acid and 2-naphthol.

Carboxylic Acid Side Reactions

Activation of the carboxylic acid group during sulfonylation is minimized by:

  • Low Temperatures : Maintaining reactions at 0–5°C.
  • Protective Groups : Transient protection as methyl esters (removed via saponification post-sulfonylation).

Q & A

Q. What are the recommended synthetic routes for 1-(Naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

Sulfonation : Reacting naphthalene-2-sulfonyl chloride with a piperidine derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) to introduce the sulfonyl group .

Carboxylation : Introducing the carboxylic acid group via oxidation of a hydroxymethyl intermediate or direct carboxylation using CO₂ under high-pressure conditions .
Yield optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride), temperature (0–5°C for sulfonation), and inert atmospheres to prevent side reactions. Purity is often confirmed via HPLC (>95%) .

Q. How can the structural integrity of this compound be validated experimentally?

Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm the presence of the naphthalene sulfonyl group (aromatic protons at δ 7.5–8.5 ppm) and piperidine ring protons (δ 1.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 345.4 (calculated for C₁₆H₁₇NO₄S) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly if chiral centers are present in derivatives .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

The carboxylic acid group enhances solubility in polar solvents:

  • Aqueous Buffers : Use pH-adjusted solutions (e.g., PBS at pH 7.4) with <5% DMSO for in vitro studies.
  • Organic Solvents : Dimethylacetamide (DMA) or tetrahydrofuran (THF) for stock solutions, with sonication to aid dissolution .
    Aggregation can occur at concentrations >10 mM; dynamic light scattering (DLS) is recommended to assess colloidal stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against protein targets?

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrases) or naphthalene-interacting domains (e.g., cytochrome P450 enzymes) .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorescein-labeled substrates) to measure IC₅₀ values. For example, a related compound showed IC₅₀ = 112,200 nM against glucagon receptor (GCGR), suggesting low potency .
    • Cellular Uptake : Label the compound with 3H^3H or 14C^{14}C isotopes to track intracellular accumulation in cancer cell lines .
  • Data Validation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity, molecular docking for binding mode prediction) .

Q. How can contradictory data on biological activity be resolved?

Contradictions may arise from assay variability or compound instability:

  • Batch Consistency : Verify purity (>95% by HPLC) and confirm the absence of degradants (e.g., free naphthalene sulfonic acid) via LC-MS .
  • Buffer Compatibility : Test activity in multiple buffers (e.g., Tris vs. HEPES) to rule out pH-dependent effects.
  • Metabolic Stability : Incubate the compound with liver microsomes to assess CYP-mediated degradation, which can reduce apparent activity in vitro .

Q. What strategies improve the synthetic yield of enantiomerically pure derivatives?

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation of racemic mixtures .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) during piperidine ring formation to directly generate the desired stereoisomer .
    Yield improvements (from 50% to >80%) are achievable by optimizing catalyst loading (5–10 mol%) and reaction time (12–24 hrs) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • ADME Prediction : Use software like Schrödinger’s QikProp to predict logP (target <3 for oral bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration) .
  • Metabolism Prediction : Identify metabolic hotspots (e.g., sulfonyl group) using docking simulations with CYP3A4 or CYP2D6 isoforms .
  • Toxicity Screening : Apply Derek Nexus to flag structural alerts (e.g., naphthalene’s potential mutagenicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.